molecular formula C8H9ClOS B2804846 (3-Chloro-4-(methylthio)phenyl)methanol CAS No. 694481-00-0

(3-Chloro-4-(methylthio)phenyl)methanol

Cat. No.: B2804846
CAS No.: 694481-00-0
M. Wt: 188.67
InChI Key: SJGDJDPYUCTRRO-UHFFFAOYSA-N
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Description

(3-Chloro-4-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9ClOS It is characterized by the presence of a chloro group, a methylthio group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol typically involves the reaction of 3-chloro-4-(methylthio)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(methylthio)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-(methylthio)phenylmethanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-4-(methylthio)benzaldehyde or 3-chloro-4-(methylthio)benzoic acid.

    Reduction: 4-(methylthio)phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-(methylthio)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups can influence the compound’s binding affinity and selectivity, affecting its biological activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylthio)benzaldehyde
  • 4-(Methylthio)phenylmethanol
  • 3-Chloro-4-(methylthio)benzoic acid

Uniqueness

(3-Chloro-4-(methylthio)phenyl)methanol is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

IUPAC Name

(3-chloro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGDJDPYUCTRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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